molecular formula C23H24N4O4 B11149781 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11149781
M. Wt: 420.5 g/mol
InChI Key: ZGFSXEVIOKAEIO-UHFFFAOYSA-N
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Description

This compound is a bis-indole derivative featuring a 4,5-dimethoxy-substituted indole core linked via a glyoxylamide bridge to a second indole moiety. The structure includes two indole rings, a methoxy-substituted aromatic system, and an amide-based spacer, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-30-20-8-7-18-16(22(20)31-2)11-19(27-18)23(29)26-13-21(28)24-10-9-14-12-25-17-6-4-3-5-15(14)17/h3-8,11-12,25,27H,9-10,13H2,1-2H3,(H,24,28)(H,26,29)

InChI Key

ZGFSXEVIOKAEIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Indole Functionalization

Friedel-Crafts acylation is a cornerstone for introducing substituents at the C3 position of indoles. In the context of synthesizing the 4,5-dimethoxyindole-2-carboxamide moiety, ethyl 5-chloroindole-2-carboxylate serves as a starting material. Acylation with acyl chlorides (e.g., butyryl chloride) in the presence of AlCl₃ generates 3-acyl intermediates, which are subsequently reduced to alkylated derivatives using triethylsilane (TES) in trifluoroacetic acid (TFA). This method ensures regioselectivity at the C3 position, critical for subsequent functionalization.

Hemetsberger–Knittel Indole Synthesis

For constructing the 4,5-dimethoxyindole scaffold, the Hemetsberger–Knittel reaction offers a reliable pathway. This involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde), followed by thermolytic cyclization to form the indole ring. Optimized conditions (e.g., CuI catalysis in DMSO at 80°C) improve yields by minimizing side reactions, such as regioisomer formation during cyclization.

Stepwise Preparation Procedures

Synthesis of 4,5-Dimethoxyindole-2-Carboxylic Acid

Step 1: Hemetsberger–Knittel Cyclization
A mixture of 3,4-dimethoxybenzaldehyde (10 mmol) and methyl 2-azidoacetate (12 mmol) undergoes Knoevenagel condensation in THF at −78°C, yielding methyl 2-azidocinnamate. Thermolysis at 120°C in toluene induces cyclization to methyl 4,5-dimethoxyindole-2-carboxylate, which is hydrolyzed to the carboxylic acid using 3N NaOH in ethanol.

Key Data:

Parameter Value
Yield (cyclization) 68–72%
Reaction Time 4–6 h
Purification Silica gel chromatography

Functionalization of Tryptamine Derivatives

The 2-(1H-indol-3-yl)ethylamine sidechain is prepared via reductive amination of tryptophol (indole-3-ethanol) with ammonium acetate and sodium cyanoborohydride. Alternatively, direct alkylation of indole with 2-chloroethylamine in DMSO using NaH as a base provides the required amine.

Carboxamide Bond Formation

BOP-Mediated Coupling

The final step involves coupling 4,5-dimethoxyindole-2-carboxylic acid with 2-(1H-indol-3-yl)ethylamine using BOP and DIPEA in anhydrous DMF. This method achieves yields of 75–82% under ambient conditions, avoiding racemization and side-product formation.

Optimized Conditions:

  • Molar Ratio (acid:amine:BOP): 1:1.2:1.5
  • Solvent: DMF (anhydrous)
  • Reaction Time: 12 h at 25°C

Alternative CDI-Mediated Activation

In patent literature, carbonyldiimidazole (CDI) activates the carboxylic acid for coupling with amines. This approach, while less efficient (yields: 60–65%), avoids phosphorus-based reagents, simplifying purification.

Reaction Optimization and Challenges

Purification Challenges

Crude products often require Combiflash chromatography (ethyl acetate/hexane gradients) due to polar byproducts. Recrystallization from ethyl acetate/isopropyl ether mixtures enhances purity to >98%.

Regioselectivity in Methoxy Group Introduction

The placement of methoxy groups at C4 and C5 is achieved through selective methylation of dihydroxyindole intermediates. Using dimethyl sulfate in acetone with K₂CO₃ ensures complete methylation without over-alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.92 (s, 1H, NH), 7.45–6.85 (m, 8H, aromatic), 4.12 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85 (t, J = 6.8 Hz, 2H, CH₂CO).
  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient).

Mass Spectrometry

  • Molecular Ion: [M+H]⁺ at m/z 421.5 (calculated: 420.5 g/mol).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
BOP-mediated coupling 82 99 High efficiency, mild conditions
CDI-mediated coupling 65 97 Avoids phosphorus reagents
Hemetsberger–Knittel 72 98 Regioselective indole formation

Scalability and Industrial Relevance

While lab-scale syntheses achieve gram quantities, scaling Friedel-Crafts acylation requires careful control of exothermic reactions. Continuous flow systems and catalyst recycling (e.g., AlCl₃ recovery) are proposed for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide shows potential as a therapeutic agent due to its ability to interact with various biological targets. Its indole core allows for modulation of receptor activity, particularly in relation to G Protein-Coupled Receptors (GPCRs) and other enzyme systems. This compound may be explored for its potential in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders.

The compound has been studied for its biological activity, including antimicrobial properties. Research indicates that indole derivatives can exhibit significant antimicrobial effects against various pathogens. The mechanisms of action often involve interference with cell wall synthesis or inhibition of specific metabolic pathways.

Chemical Biology

In chemical biology, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for further modifications that can lead to new compounds with enhanced biological activities.

Case Studies

Case Study 1: Antimicrobial Activity
A study on related indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research utilized molecular docking studies to predict interactions between the compounds and bacterial enzymes, highlighting the potential of indole derivatives in drug development aimed at combating antibiotic resistance .

Case Study 2: Cancer Research
Research has shown that certain indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies indicated that this compound could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Indole Carboxamides ()

Compounds such as N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (e.g., 5i–l) share a glyoxylamide backbone and indole motifs with the target compound. Key differences include:

  • Substituents: The target compound uses 4,5-dimethoxy groups on the indole ring, while analogs in feature acetylaminophenyl or hydrazine-based side chains.
  • Bioactivity: The analogs in exhibit broad-spectrum antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL.

Adamantane-Modified Indole Derivatives ()

N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., 5a–y) incorporate a bulky adamantane group, which increases steric hindrance and metabolic stability. Comparatively:

  • Pharmacokinetics : Adamantane derivatives show prolonged half-lives due to resistance to cytochrome P450 oxidation, whereas the target compound’s methoxy groups may undergo demethylation, leading to faster clearance.
  • Therapeutic Potential: Adamantane-indole hybrids target viral polymerases (e.g., poxvirus), while the target compound’s dimethoxy indole system may favor interactions with bacterial enzymes like DNA gyrase .

Methoxy-Substituted Indole Carboxamides ()

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide shares a methoxyindole core and carboxamide linker with the target compound. Differences include:

  • Substituent Position : The 4-methoxy group in vs. 4,5-dimethoxy in the target compound.
  • Molecular Weight : ’s compound has a molecular weight of 435.5 g/mol (C₂₄H₂₅N₃O₅), whereas the target compound’s additional methoxy group increases its molecular weight to ~463 g/mol (estimated). This difference may affect bioavailability and blood-brain barrier penetration .

Pharmacological and Regulatory Considerations

  • Regulatory Status: Structural similarities to controlled substances like AM-2201 () highlight the need for regulatory scrutiny, particularly regarding the indole-ethylamine backbone, which is common in synthetic cannabinoids .

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide
InChI Key ZGFSXEVIOKAEIO-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core enables interactions with various receptors and enzymes, potentially modulating their activity.

Potential Targets

  • G Protein-Coupled Receptors (GPCRs) : Indoles often interact with GPCRs, which play critical roles in cellular signaling.
  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other indole derivatives.

Anticancer Activity

Research indicates that indole derivatives exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines.

Neuroprotective Effects

Indoles have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The compound may modulate neurotransmitter levels or protect neurons from oxidative stress.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The specific compound's structure suggests it could possess similar properties against bacterial and fungal strains.

Study 1: Anticancer Properties

A study investigating the effects of various indole derivatives on cancer cell lines demonstrated that compounds similar to this compound inhibited the growth of breast and prostate cancer cells by inducing apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Mechanisms

Another research focused on the neuroprotective effects of indole derivatives showed that they could reduce neuroinflammation and oxidative stress in neuronal cells. The study highlighted potential mechanisms involving the modulation of NF-kB signaling pathways .

Study 3: Antimicrobial Activity

A comprehensive evaluation of the antimicrobial properties of indole derivatives found that several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving amide coupling and nucleophilic substitution . A typical approach includes:

Activation of carboxylic acid : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

Coupling with amines : React the activated intermediate with 2-(1H-indol-3-yl)ethylamine under basic conditions (e.g., 2,6-lutidine) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (hexane:ethyl acetate gradients) and recrystallization (DMF/acetic acid) to isolate the product .
Key validation steps include TLC monitoring (hexane:ethyl acetate, 9:3) and elemental analysis (≤0.5% deviation from theoretical values) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (400 MHz, DMSO-d₆) identifies indole NH protons (δ 10–12 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide protons (δ 8–9 ppm).
  • ¹³C NMR confirms carbonyl carbons (amide C=O at δ 165–170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • Single-Crystal X-ray Diffraction : Resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the indole core) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (DCM) .
  • Stability :
  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of methoxy or indole groups.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this indole carboxamide?

  • Methodological Answer :
  • Substituent Variation :
  • Replace 4,5-dimethoxy groups with electron-withdrawing groups (e.g., nitro, chloro) to enhance binding to hydrophobic pockets in target proteins .
  • Modify the ethylamino linker with bulkier alkyl chains to improve metabolic stability .
  • Biological Assays :
  • Test cytotoxicity (MTT assay) and target binding (SPR/ITC) to correlate substituent effects with activity .
  • Example: Analogues with 3-pentyl substituents (e.g., compound 11j ) showed 38% yield and improved anticancer activity (IC₅₀ = 1.2 µM) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Validation :

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to confirm target engagement .

Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

  • Cellular Context : Account for differences in cell permeability (e.g., use Caco-2 monolayer assays ) or metabolic stability .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like Bcl-2/Mcl-1 (anticancer) or 5-HT receptors (neuroprotective) .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity .
  • Case Study: Docking of 5-chloro-3-pentyl derivatives revealed hydrophobic interactions with Mcl-1’s BH3 domain, aligning with experimental IC₅₀ values .

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